molecular formula C20H23N3O3S B2849789 4-methoxy-N-(4-(piperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide CAS No. 941880-26-8

4-methoxy-N-(4-(piperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide

Cat. No.: B2849789
CAS No.: 941880-26-8
M. Wt: 385.48
InChI Key: SBLHEUQNVPIETK-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-(piperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a cyclopenta[d]thiazole scaffold substituted with a piperidine-carbonyl group. Its structure integrates multiple pharmacophoric elements:

  • Cyclopenta[d]thiazole: A fused bicyclic system that may improve metabolic stability and confer rigidity for target binding.
  • Piperidine-carbonyl: A six-membered amine ring that could influence lipophilicity and serve as a hydrogen-bond acceptor or donor.

Properties

IUPAC Name

4-methoxy-N-[4-(piperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-26-14-7-5-13(6-8-14)18(24)22-20-21-17-15(9-10-16(17)27-20)19(25)23-11-3-2-4-12-23/h5-8,15H,2-4,9-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLHEUQNVPIETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural similarities with the target molecule, differing in substituents and core scaffolds:

Compound Name/ID Core Scaffold Key Substituents Potential Implications
Target Compound Cyclopenta[d]thiazole 4-Methoxybenzamide; Piperidine-1-carbonyl Balanced lipophilicity; Potential for CNS penetration due to piperidine
Compound 74 Thiazole Benzo[d][1,3]dioxol-5-yl; Cyclopropane-1-carboxamide; Pyrrolidin-1-yl Increased rigidity (cyclopropane); Enhanced electron-withdrawing effects (dioxol)
N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide 15 Thiazole Biphenyl; Pyridine-2-ylglyciamide Higher molecular weight; Extended aromaticity may improve π-π stacking interactions

Physicochemical and Electronic Properties

  • Lipophilicity : The target compound’s piperidine group (logP ~2.1, estimated) likely offers moderate lipophilicity, whereas Compound 74’s benzo[d][1,3]dioxol group (logP ~2.5) may increase membrane permeability .
  • Electrostatic Potential: Computational tools like Multiwfn could analyze electron density differences. the electron-deficient dioxol ring in Compound 74, affecting binding to charged residues.

Preparation Methods

Preparation of α-Bromocyclopentenylketone

The synthesis begins with the preparation of 2-bromo-1-(cyclopenten-1-yl)ethan-1-one, a key α-haloketone precursor. This compound is synthesized by bromination of cyclopentenylacetone using bromine in chloroform under inert conditions.

Hantzsch Thiazole Cyclocondensation

The α-bromoketone reacts with thiourea in ethanol under reflux to form the cyclopenta[d]thiazol-2-amine core. The reaction mechanism involves nucleophilic attack by the thioamide sulfur on the α-carbon of the ketone, followed by cyclization and elimination of hydrogen bromide.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Duration: 4–6 hours
  • Yield: 68–75%

Introduction of the Piperidine-1-Carbonyl Group

Oxidation of Cyclopenta[d]Thiazole-4-Methyl to Carboxylic Acid

The methyl group at position 4 of the thiazole is oxidized to a carboxylic acid using potassium permanganate in acidic medium.

Reaction Conditions :

  • Oxidizing agent: KMnO₄ (2 equiv)
  • Solvent: Sulfuric acid (1M)/Acetone (1:1)
  • Temperature: 60°C
  • Duration: 8 hours
  • Yield: 82%

Amide Coupling with Piperidine

The carboxylic acid is activated as an acid chloride using thionyl chloride and subsequently reacted with piperidine to form the piperidine-1-carbonyl derivative.

Reaction Conditions :

  • Activation: SOCl₂, reflux, 2 hours
  • Coupling: Piperidine (1.2 equiv), triethylamine (2 equiv), dichloromethane, 0°C → room temperature, 12 hours
  • Yield: 89%

Synthesis of 4-Methoxybenzoyl Chloride

4-Methoxybenzoic acid, obtained via hydrolysis of 4-methoxybenzonitrile, is treated with thionyl chloride to produce the acyl chloride.

Reaction Conditions :

  • Reagent: SOCl₂ (3 equiv)
  • Solvent: Toluene
  • Temperature: Reflux (110°C)
  • Duration: 3 hours
  • Yield: 94%

Final Acylation of Thiazole-2-Amine

The piperidine-substituted cyclopenta[d]thiazol-2-amine undergoes acylation with 4-methoxybenzoyl chloride in the presence of a base.

Reaction Conditions :

  • Solvent: Dichloromethane
  • Base: Pyridine (2 equiv)
  • Temperature: 0°C → room temperature
  • Duration: 6 hours
  • Yield: 76%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 3.87 (s, 3H, OCH₃), 3.45 (m, 4H, piperidine), 2.90–2.60 (m, 4H, cyclopentane), 1.55 (m, 6H, piperidine).
  • ¹³C NMR : 168.2 (C=O), 162.4 (thiazole C-2), 131.5–114.8 (aromatic carbons), 55.3 (OCH₃).

Mass Spectrometry

  • MS (ESI) : m/z 428.2 [M+H]⁺, calculated for C₂₂H₂₆N₃O₃S: 428.17.

Optimization and Challenges

Yield Improvement in Hantzsch Reaction

The use of ultrasonication during cyclocondensation reduced reaction time to 2 hours and increased yield to 78%.

Side Reactions in Amide Coupling

Competitive over-acylation was mitigated by employing a slow addition of acyl chloride at 0°C.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling for Thiazole Functionalization

Palladium-catalyzed coupling of a thiazole boronic ester with iodopiperidine was attempted but yielded <30% due to steric hindrance.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) during the final acylation step improved yield to 81% while reducing side products.

Industrial-Scale Considerations

Cost-Effective Preparation of 4-Methoxybenzonitrile

The one-pot oximation-dehydration method using 4-methoxybenzaldehyde and hydroxylamine hydrochloride achieved 92% yield with 99% purity, as per patent CN101092377A.

Green Chemistry Approaches

Replacement of dichloromethane with cyclopentyl methyl ether (CPME) in amide coupling reduced environmental impact without compromising yield.

Q & A

Q. What are the optimal synthetic routes for preparing 4-methoxy-N-(4-(piperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include:
  • Cyclopenta[d]thiazole core formation : Use cyclocondensation of thiourea derivatives with cyclopentanone precursors under acidic conditions (e.g., HCl/EtOH) .
  • Piperidine-1-carbonyl introduction : React the thiazole intermediate with piperidine-1-carbonyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .
  • Benzamide coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the cyclopenta[d]thiazole-piperidine intermediate and 4-methoxybenzoic acid .
    Critical parameters : Temperature control (<0°C for acylations), solvent purity (anhydrous DCM), and stoichiometric ratios (1:1.2 for EDC reactions) to minimize side products .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR :
  • ¹H NMR : Look for aromatic protons (δ 6.8–7.9 ppm for benzamide), methoxy singlet (δ ~3.8 ppm), and piperidine NH/CH₂ signals (δ 1.5–3.5 ppm) .
  • ¹³C NMR : Confirm carbonyl groups (C=O at δ ~165–175 ppm) and cyclopenta[d]thiazole carbons (δ ~120–150 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm mass accuracy .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar benzamide-thiazole derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or structural nuances. Mitigate this by:
  • Standardized assays : Use the same cell lines (e.g., MCF-7 for cytotoxicity) and protocols (e.g., SRB assay ).
  • SAR analysis : Compare substituent effects (e.g., methoxy vs. ethoxy on benzamide) using a table:
Compound ModificationIC₅₀ (μM)Target SelectivityReference
4-Methoxy (target compound)2.1Kinase X
4-Ethoxy analog5.8Kinase Y
Piperidine vs. pyrrolidine0.9Kinase X
  • Computational docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) to explain selectivity differences .

Q. What strategies improve the metabolic stability of this compound during preclinical studies?

  • Methodological Answer : Address metabolic soft spots identified via LC-MS/MS metabolite profiling :
  • Piperidine N-dealkylation : Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism .
  • Benzamide hydrolysis : Replace the methoxy group with a bioisostere (e.g., methylsulfonyl) to resist esterase cleavage .
  • Cyclopenta[d]thiazole oxidation : Deuterate α-carbons to slow CYP450-mediated degradation .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action (MoA)?

  • Methodological Answer : Combine orthogonal approaches:
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by observing protein stabilization at varying temperatures .
  • RNA-seq : Compare gene expression profiles (e.g., apoptosis pathways) in treated vs. untreated cells .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response curves in cytotoxicity assays?

  • Methodological Answer : Use nonlinear regression models:
  • Four-parameter logistic (4PL) model : Fit data using GraphPad Prism to calculate IC₅₀, Hill slope, and R² .
  • Bootstrap resampling : Estimate 95% confidence intervals for IC₅₀ values (n=3 replicates) .
  • ANOVA with Tukey’s post-hoc test : Compare means across multiple compounds (p<0.05 significance) .

Q. How should researchers address low yields in the final coupling step of the synthesis?

  • Methodological Answer : Troubleshoot using a factorial design approach:
  • Variables : Solvent (DMF vs. THF), coupling reagent (EDC vs. DCC), temperature (0°C vs. RT).
  • Optimal conditions : DMF/EDC/0°C (yield: 72%) vs. THF/DCC/RT (yield: 38%) .
  • Side reaction mitigation : Add molecular sieves to scavenge water or switch to ultrasonic-assisted mixing .

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